2-Bromophenyl-(3-chlorobenzyl)ether
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Overview
Description
2-Bromophenyl-(3-chlorobenzyl)ether is an organic compound with the molecular formula C13H10BrClO and a molecular weight of 297.57 g/mol . This compound features a bromine atom attached to a phenyl ring and a chlorine atom attached to a benzyl ether group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromophenyl-(3-chlorobenzyl)ether typically involves the reaction of 2-bromophenol with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2-Bromophenol+3-Chlorobenzyl chlorideK2CO3,DMFthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-Bromophenyl-(3-chlorobenzyl)ether undergoes various chemical reactions, including:
Nucleophilic substitution: The ether linkage can be cleaved by nucleophiles such as hydroxide ions.
Oxidation: The phenyl ring can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Major Products Formed
Nucleophilic substitution: Phenol and 3-chlorobenzyl alcohol.
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Benzene derivatives without halogen substituents.
Scientific Research Applications
2-Bromophenyl-(3-chlorobenzyl)ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromophenyl-(3-chlorobenzyl)ether depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the ether linkage is cleaved by nucleophiles, resulting in the formation of phenol and 3-chlorobenzyl alcohol. In oxidation reactions, the phenyl ring is converted to quinones, which can participate in redox reactions. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
2-Bromophenyl-(3-chlorobenzyl)ether can be compared with other similar compounds such as:
- 2-Bromophenyl-(2-chlorobenzyl)ether
- 3-Bromophenyl-(2-chlorobenzyl)ether
- 4-Bromophenyl-(3-chlorobenzyl)ether
These compounds share similar structural features but differ in the position of the bromine and chlorine atoms on the phenyl and benzyl rings. The unique arrangement of substituents in this compound can influence its reactivity and applications, making it distinct from its analogs.
Properties
IUPAC Name |
1-bromo-2-[(3-chlorophenyl)methoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-12-6-1-2-7-13(12)16-9-10-4-3-5-11(15)8-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWZQZGBIWCLSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC(=CC=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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